![molecular formula C17H16N2O4S2 B2830968 3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 886916-27-4](/img/structure/B2830968.png)

3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

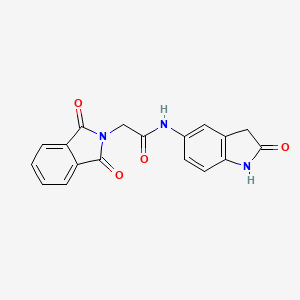

3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a benzo[d]thiazole moiety

Mecanismo De Acción

Target of Action

The primary target of the compound, also known as 3-(ethanesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, is mercury (II) ions in water . The compound has been used as a chemosensor for the rapid and selective detection of these ions .

Mode of Action

The compound interacts with its target by forming a 2:1 coordination complex with mercury (II) ions . This interaction causes a bathochromic shift of the compound’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm .

Biochemical Pathways

The compound affects the biochemical pathway involving the detection of mercury (II) ions in water . It also plays a role in the detection of cysteine (Cys) , a thiol-containing amino acid . Cysteine preferentially coordinates the mercury ions of the compound-mercury (II) complex, causing dissociation of the complex .

Pharmacokinetics

The limit of detection (LOD) of Hg 2+ was 9.45 nM (1.8 ppb), which satisfies the maximum allowable Hg 2+ concentration in drinking water set by the WHO .

Result of Action

The result of the compound’s action is the detection of mercury (II) ions in water and the detection of cysteine in aqueous solution . The compound-mercury (II) complex changes color from pink to blue upon reaction with mercury (II) ions, and from blue to pink upon reaction with cysteine .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of mercury (II) ions and cysteine in the environment . The compound’s ability to detect these substances can be used in various applications, including the screening of purified biothiols, such as cysteine, homocysteine, and glutathione, in biology research and pharmaceutical/food industries .

Métodos De Preparación

The synthesis of 3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy group at the 6-position. The benzamide moiety is then attached through a series of coupling reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Análisis De Reacciones Químicas

3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Aplicaciones Científicas De Investigación

3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry: It can be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Comparación Con Compuestos Similares

Similar compounds to 3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide include:

2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: This compound shares the benzo[d]thiazole core and methoxy group but differs in its overall structure and functional groups.

6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol: Another compound with a benzo[d]thiazole core, used as a corrosion inhibitor.

Propiedades

IUPAC Name |

3-ethylsulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-3-25(21,22)13-6-4-5-11(9-13)16(20)19-17-18-14-8-7-12(23-2)10-15(14)24-17/h4-10H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYZHYUBFDLJMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2830885.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2830892.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2830893.png)

![3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2830894.png)

![2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2830900.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2830901.png)

![2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2830906.png)

![N-(4-methylbenzyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2830907.png)

![5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2830908.png)